molecular formula C13H8Cl2N4O5 B11963141 1,3-Bis(2-chloro-4-nitrophenyl)urea

1,3-Bis(2-chloro-4-nitrophenyl)urea

Cat. No.: B11963141
M. Wt: 371.13 g/mol
InChI Key: GDXJHFNDNMZMEA-UHFFFAOYSA-N
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Description

1,3-Bis(2-chloro-4-nitrophenyl)urea is a chemical compound with the molecular formula C13H8Cl2N4O5 It is known for its unique structure, which includes two chloro and nitro groups attached to a phenyl ring, linked by a urea moiety

Properties

Molecular Formula

C13H8Cl2N4O5

Molecular Weight

371.13 g/mol

IUPAC Name

1,3-bis(2-chloro-4-nitrophenyl)urea

InChI

InChI=1S/C13H8Cl2N4O5/c14-9-5-7(18(21)22)1-3-11(9)16-13(20)17-12-4-2-8(19(23)24)6-10(12)15/h1-6H,(H2,16,17,20)

InChI Key

GDXJHFNDNMZMEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-chloro-4-nitrophenyl)urea can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitroaniline with phosgene, followed by the reaction with another equivalent of 2-chloro-4-nitroaniline. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-chloro-4-nitrophenyl)urea undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.

Major Products

    Reduction: 1,3-Bis(2-amino-4-nitrophenyl)urea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Antibacterial Activity : Research indicates that derivatives of bis(4-nitrophenyl)urea exhibit significant antibacterial properties. For instance, metal complexes of 1,3-bis(4-nitrophenyl)urea have shown enhanced antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria .
    Bacteria TypeZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
    Bacillus subtilis2062.5
    Staphylococcus aureus2531.25
    Escherichia coli18125
    Serratia marcescens2631.25
  • Cancer Research : The compound has been investigated for its potential use in cancer treatment due to its ability to regulate signal transduction pathways associated with tumor growth. Studies have shown that it can inhibit specific protein kinases involved in cancer proliferation .
  • Drug Discovery : Urea derivatives, including 1,3-bis(2-chloro-4-nitrophenyl)urea, are being explored for their role as inhibitors in drug discovery processes. They have been identified as promising candidates for developing new therapeutics targeting various diseases, including inflammatory conditions and metabolic disorders .

Agrochemical Applications

  • Herbicides and Pesticides : The compound's structural characteristics make it suitable for development as an agrochemical agent. Its derivatives have been synthesized to enhance herbicidal activity against a variety of weeds while minimizing toxicity to crops .
  • Fungicides : There is ongoing research into the efficacy of urea-based compounds as fungicides. Initial studies suggest that derivatives of bis(4-nitrophenyl)urea may inhibit fungal growth effectively, providing a foundation for future agricultural applications .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of metal complexes derived from 1,3-bis(4-nitrophenyl)urea demonstrated superior efficacy compared to standard antibiotics. The metal complex containing zinc was particularly effective against Serratia marcescens, achieving a zone of inhibition of 26 mm with a minimum inhibitory concentration of 31.25 µg/mL .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro experiments showed that this compound significantly reduced the proliferation of cancer cell lines by inhibiting specific protein kinases involved in cell signaling pathways related to tumor growth. These findings suggest its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 1,3-Bis(2-chloro-4-nitrophenyl)urea involves its interaction with specific molecular targets. The nitro and chloro groups can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-nitrophenyl)urea: Similar structure but lacks the chloro groups.

    1,3-Bis(2-chloro-4,6-dibromophenyl)urea: Contains additional bromine atoms.

    1,3-Bis(4-chloro-2-methylphenyl)urea: Contains methyl groups instead of nitro groups.

Uniqueness

1,3-Bis(2-chloro-4-nitrophenyl)urea is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research applications.

Biological Activity

1,3-Bis(2-chloro-4-nitrophenyl)urea is a synthetic compound notable for its unique chemical structure, which includes both chloro and nitro groups attached to phenyl rings. This structure grants it distinct chemical reactivity and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry, microbiology, and materials science.

Molecular Characteristics

PropertyValue
Molecular FormulaC13H8Cl2N4O5
Molecular Weight371.13 g/mol
IUPAC NameThis compound
InChI KeyGDXJHFNDNMZMEA-UHFFFAOYSA-N
Canonical SMILESC1=CC(=C(C=C1N+[O-])Cl)NC(=O)NC2=C(C=C(C=C2)N+[O-])Cl

This compound's unique combination of functional groups allows for diverse reactivity, including potential interactions with biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating its antibacterial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria, it was found to have varying degrees of inhibition. The compound was tested using disc diffusion and broth dilution methods.

Case Study: Antibacterial Activity

A comparative study demonstrated that metal complexes derived from this compound showed enhanced antibacterial activity compared to the uncomplexed ligand. For instance, a zinc complex exhibited a zone of inhibition of 26 mm against Serratia marcescens, with a minimum inhibitory concentration (MIC) of 31.25 µg/mL .

The biological mechanism through which this compound exerts its effects is believed to involve the inhibition of critical enzymes or disruption of cellular processes. The nitro and chloro groups may participate in biochemical pathways leading to the inactivation of essential bacterial functions.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. Research has indicated that derivatives of similar compounds can inhibit tumor growth in various cancer cell lines. For example, compounds structurally related to this compound have shown promising results against human lung adenocarcinoma cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundKey FeaturesAntimicrobial Activity
1,3-Bis(4-nitrophenyl)ureaLacks chloro groupsModerate
1,3-Bis(2-chloro-4,6-dibromophenyl)ureaContains additional bromine atomsHigher than urea
1,3-Bis(4-chloro-2-methylphenyl)ureaContains methyl groups instead of nitro groupsVariable

The presence of both chloro and nitro groups in this compound contributes to its enhanced biological activity compared to its analogs.

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